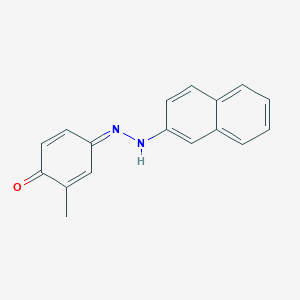
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one, also known as MNH, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNH belongs to the class of organic compounds known as hydrazones, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate immune function. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is its broad range of biological activities, which make it a promising candidate for further research and development. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is relatively easy to synthesize and purify, which makes it a practical choice for laboratory experiments. However, one limitation of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research on (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. One area of interest is the development of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one and to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Finally, the development of more efficient and scalable synthesis methods for (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one could help to facilitate its use in future research and development efforts.
Synthesemethoden
The synthesis of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one involves the condensation of 2-hydrazinyl-1-naphthaldehyde with 2-methylcyclohexane-1,3-dione. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or p-toluene sulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to exhibit a variety of biological activities, including antitumor, antimicrobial, and antioxidant properties. As a result, it has been the subject of numerous scientific studies aimed at exploring its potential applications in various fields.
Eigenschaften
Molekularformel |
C17H14N2O |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14N2O/c1-12-10-15(8-9-17(12)20)18-19-16-7-6-13-4-2-3-5-14(13)11-16/h2-11,19H,1H3/b18-15- |
InChI-Schlüssel |
DQBFVQLFPJDVGF-SDXDJHTJSA-N |
Isomerische SMILES |
CC1=C/C(=N\NC2=CC3=CC=CC=C3C=C2)/C=CC1=O |
SMILES |
CC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
Kanonische SMILES |
CC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282897.png)
![N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282898.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282899.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282900.png)
![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methoxybenzamide](/img/structure/B282901.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide](/img/structure/B282902.png)
![4-fluoro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282903.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282905.png)
![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-{4-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282912.png)
![2-bromo-N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B282914.png)
![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)